REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([O:9][CH2:10][C:11]2[CH:24]=[CH:23][C:14]([CH2:15][NH:16]C(=O)C(F)(F)F)=[CH:13][CH:12]=2)[N:3]=1.CN>CO>[NH2:16][CH2:15][C:14]1[CH:23]=[CH:24][C:11]([CH2:10][O:9][C:4]2[N:3]=[C:2]([NH2:1])[N:7]=[C:6]([Cl:8])[CH:5]=2)=[CH:12][CH:13]=1
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Name
|
N-[4-(2-amino-4-chloropyrimidin-6-yloxymethyl)-benzyl]-2,2,2-trifluoro-acetamide
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Quantity
|
65 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)OCC1=CC=C(CNC(C(F)(F)F)=O)C=C1
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
all volatiles are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product is used without further purification in the next step
|
Name
|
|
Type
|
|
Smiles
|
NCC1=CC=C(COC2=CC(=NC(=N2)N)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |